Framycetin sulphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Selection Marker in Genetic Engineering:

Neomycin sulfate's ability to kill bacteria lacking a specific resistance gene makes it a valuable tool in genetic engineering. Researchers can insert this resistance gene, along with the gene of interest, into plasmids (small circular DNA molecules). When transformed into bacteria, only cells that take up the plasmid and express the resistance gene will survive neomycin exposure. This allows scientists to identify and isolate bacteria containing the desired gene of interest .

Studying Gut Microbiome Composition:

The gut microbiome is a complex ecosystem of bacteria residing in the intestines. Neomycin sulfate, at low concentrations, can be used to selectively eliminate specific bacterial populations within the gut microbiome. This allows researchers to investigate the functional roles of different bacterial groups in gut health and disease. By comparing the effects of neomycin treatment on the host organism, scientists can gain insights into the specific contributions of various gut bacteria .

Investigating Protein Synthesis and Translation:

Neomycin sulfate disrupts protein synthesis by binding to ribosomes, the cellular machinery responsible for translating genetic code into proteins. Researchers can utilize this property to study various aspects of protein translation. For example, by observing the effects of neomycin on specific protein expression, scientists can gain insights into the regulation of translation initiation and elongation processes .

Cell Culture Applications:

Neomycin sulfate finds use in cell culture applications to prevent bacterial contamination. Due to its broad-spectrum activity, it can eliminate a wide range of bacteria that might compromise cell cultures. However, researchers need to be cautious about its potential cytotoxic effects at higher concentrations .

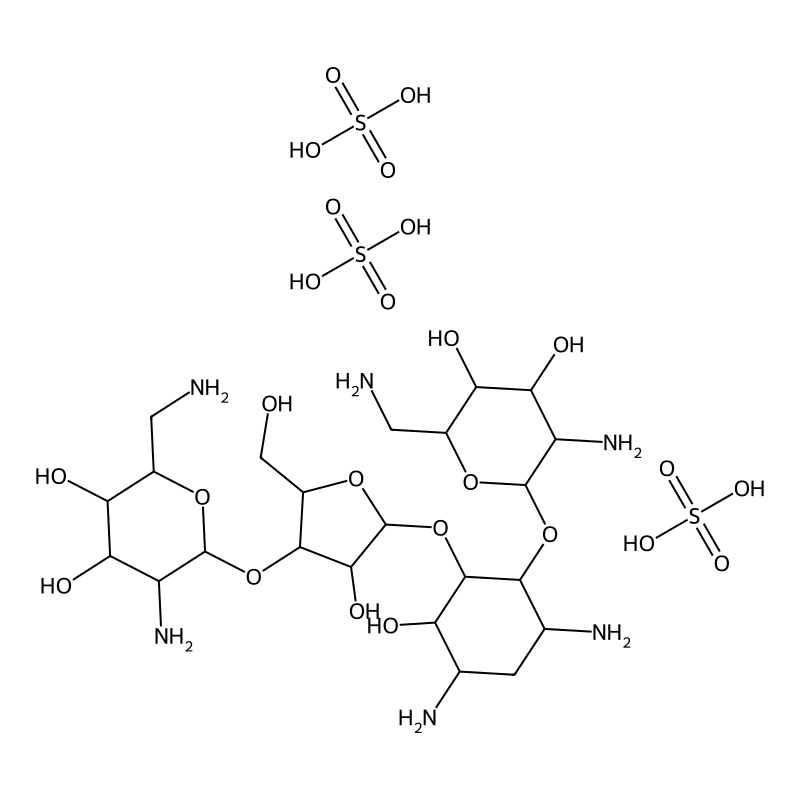

Framycetin sulfate is an aminoglycoside antibiotic derived from the fermentation of Streptomyces fradiae. It is primarily used in topical formulations to treat bacterial infections, particularly in the skin, eyes, and ears. The compound is known for its effectiveness against a variety of gram-negative and some gram-positive bacteria. Upon hydrolysis, framycetin sulfate yields neamine and neobiosamine B, which contribute to its antibacterial properties .

The chemical formula of framycetin sulfate is with a molecular weight of approximately 908.87 g/mol . Its structure includes multiple hydroxyl groups and sulfuric acid residues, which enhance its solubility and bioactivity.

Neomycin acts as a bactericidal antibiotic, meaning it kills bacteria. It primarily targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Neomycin binds to specific sites on the ribosome, interfering with the process of reading messenger RNA (mRNA) and assembling amino acids into proteins. This disrupts essential bacterial functions, leading to cell death.

Neomycin can have several adverse effects:

- Gastrointestinal: Oral use can cause nausea, vomiting, diarrhea, and abdominal pain.

- Ototoxicity: High doses or prolonged use can damage the inner ear, leading to hearing loss and tinnitus.

- Nephrotoxicity: In some cases, neomycin can cause kidney damage.

Framycetin sulfate exhibits significant antibacterial activity by binding to the 30S ribosomal subunit of bacterial ribosomes. This binding interferes with the decoding site, causing misreading of messenger RNA. Consequently, incorrect amino acids are incorporated into peptides, resulting in nonfunctional or toxic proteins. The compound is effective against a range of pathogens, including Escherichia coli and Staphylococcus aureus .

Framycetin sulfate is synthesized through fermentation processes involving Streptomyces fradiae. The production typically includes:

- Fermentation: Culturing Streptomyces fradiae in a controlled environment to promote the biosynthesis of framycetin.

- Extraction: Isolating the antibiotic from the fermentation broth using solvent extraction techniques.

- Purification: Further purifying the compound through chromatography methods.

- Sulfonation: Treating framycetin with sulfuric acid to form framycetin sulfate.

These steps ensure a high yield and purity of the final product suitable for pharmaceutical applications .

Framycetin sulfate is widely utilized in various medical formulations:

- Topical Antibiotic Ointments: Used for treating skin infections, burns, and conditions like eczema and psoriasis.

- Ophthalmic Preparations: Employed in eye drops and ointments for treating bacterial conjunctivitis.

- Ear Drops: Utilized for managing ear infections.

- Nasal Preparations: Applied to reduce nasal carriage of pathogens like Staphylococcus aureus .

Framycetin sulfate has been studied for its interactions with other drugs and compounds:

- It may decrease the excretion rate of chromous sulfate, potentially leading to increased serum levels of both substances .

- The antibiotic can interact with various medications, raising concerns about nephrotoxicity when used concurrently with other nephrotoxic agents .

- Studies have shown that patients may develop hypersensitivity reactions upon exposure to framycetin sulfate, necessitating caution in its use .

Framycetin sulfate shares similarities with several other aminoglycoside antibiotics. Here are some notable compounds:

| Compound Name | Source | Key Features |

|---|---|---|

| Neomycin B | Streptomyces fradiae | Similar mechanism; used for similar infections |

| Gentamicin | Micromonospora purpurea | Broader spectrum; often used in systemic infections |

| Tobramycin | Streptomyces tenebrarius | Effective against Pseudomonas aeruginosa; inhaled form available |

| Amikacin | Semi-synthetic derivative | Enhanced resistance to enzymatic degradation |

Uniqueness of Framycetin Sulfate:

Framycetin sulfate's unique combination of structural features allows it to effectively target specific bacterial ribosomal sites while minimizing systemic absorption when used topically. Its formulation as a sulfate salt also enhances its solubility compared to some other aminoglycosides .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (91.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (83.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Neomycin is included in the database.

Neomycin sulfate tablets are indicated as adjunctive therapy as part of a regimen for the suppression of the normal bacterial flora of the bowel, e.g., preoperative preparation of the bowel. It is given concomitantly with erythromycin enteric-coated base. /Included in US product label/

Neomycin sulfate has been shown to be effective adjunctive therapy in hepatic coma by reduction of the ammonia-forming bacteria in the intestinal tract. The subsequent reduction in blood ammonia has resulted in neurologic improvement. /Included in US product label/

For more Therapeutic Uses (Complete) data for Neomycin (14 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

A01 - Stomatological preparations

A01A - Stomatological preparations

A01AB - Antiinfectives and antiseptics for local oral treatment

A01AB08 - Neomycin

A - Alimentary tract and metabolism

A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents

A07A - Intestinal antiinfectives

A07AA - Antibiotics

A07AA01 - Neomycin

B - Blood and blood forming organs

B05 - Blood substitutes and perfusion solutions

B05C - Irrigating solutions

B05CA - Antiinfectives

B05CA09 - Neomycin

D - Dermatologicals

D06 - Antibiotics and chemotherapeutics for dermatological use

D06A - Antibiotics for topical use

D06AX - Other antibiotics for topical use

D06AX04 - Neomycin

J - Antiinfectives for systemic use

J01 - Antibacterials for systemic use

J01G - Aminoglycoside antibacterials

J01GB - Other aminoglycosides

J01GB05 - Neomycin

R - Respiratory system

R02 - Throat preparations

R02A - Throat preparations

R02AB - Antibiotics

R02AB01 - Neomycin

S - Sensory organs

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AA - Antibiotics

S01AA03 - Neomycin

S - Sensory organs

S02 - Otologicals

S02A - Antiinfectives

S02AA - Antiinfectives

S02AA07 - Neomycin

S - Sensory organs

S03 - Ophthalmological and otological preparations

S03A - Antiinfectives

S03AA - Antiinfectives

S03AA01 - Neomycin

Mechanism of Action

A class of angiogenesis inhibitor has emerged from our mechanistic study of the action of angiogenin, a potent angiogenic factor. Neomycin, an aminoglycoside antibiotic, inhibits nuclear translocation of human angiogenin in human endothelial cells, an essential step for angiogenin-induced angiogenesis. The phospholipase C-inhibiting activity of neomycin appears to be involved, because U-73122, another phospholipase C inhibitor, has a similar effect. In contrast, genistein, oxophenylarsine, and staurosporine, inhibitors of tyrosine kinase, phosphotyrosine phosphatase, and protein kinase C, respectively, do not inhibit nuclear translocation of angiogenin. Neomycin inhibits angiogenin-induced proliferation of human endothelial cells in a dose-dependent manner. At 50 microM, neomycin abolishes angiogenin-induced proliferation but does not affect the basal level of proliferation and cell viability. Other aminoglycoside antibiotics, including gentamicin, streptomycin, kanamycin, amikacin, and paromomycin, have no effect on angiogenin-induced cell proliferation. Most importantly, neomycin completely inhibits angiogenin-induced angiogenesis in the chicken chorioallantoic membrane at a dose as low as 20 ng per egg. These results suggest that neomycin and its analogs are a class of agents that may be developed for anti-angiogenin therapy.

... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

1405-10-3

4146-30-9

Absorption Distribution and Excretion

As with other aminoglycosides, the amount of systemically absorbed neomycin transferred to the tissues increases cumulatively with each repeated dose administered until a steady state is achieved. The kidney functions as the primary excretory path as well as the tissue binding site, with the highest concentration found in the renal cortex. With repeated dosings, progressive accumulation also occurs in the inner ear. Release of tissue-bound neomycin occurs slowly over a period of several weeks after dosing has been discontinued.

In one study in adults with normal renal function, a single 4-g oral dose of neomycin sulfate produced peak plasma neomycin concentrations of 2.5-6.1 ug/mL 1-4 hours after the dose in most patients; low plasma concentrations of the drug were detectable at 8 hours but the drug was undetectable at 24 hours.

In adults who received 1-g doses of oral neomycin sulfate and 1-g doses of oral erythromycin at 19, 18, and 9 hours before colorectal surgery, mean peak serum concentrations of neomycin were 0.59 ug/mL and were attained 12 hours after the first dose (i.e., 2 hours after the third dose).

For more Absorption, Distribution and Excretion (Complete) data for Neomycin (16 total), please visit the HSDB record page.

Metabolism Metabolites

Associated Chemicals

Neomycin palmitate; 55298-68-5

Wikipedia

Drug Warnings

VET: Ototoxicity, neuromuscular blockade, and nephrotoxicity are reported most frequently; these effects may vary with the aminoglycoside and dose or interval used, but all members of the group are potentially toxic. Nephrotoxicity is of major concern and may result in renal failure due to acute tubular necrosis with secondary interstitial damage. Aminoglycosides accumulate in proximal tubular epithelial cells, where they are sequestered in lysosomes and interact with ribosomes, mitochondria, and other intracellular constituents to cause cell injury. The greater the ionization (eg, the more the amine groups and the lower the pH), the greater the active uptake. Kidneys must have a drug-free period to eliminate accumulated drugs. As such, persistence of aminoglycosides in plasma and thus urine is likely to predispose the tubular cells to toxicity, and the risk may by reduced by allowing plasma drug concentrations to drop below recommended concentrations (generally 1-2 ug/mL) before the next dose. Nonoliguric renal failure is the usual observation; it is generally reversible if damage is not sufficiently extensive to harm the basement membrane, although recovery may be prolonged. /Aminoglycosides/

VET: Renal function should be monitored during therapy; however, no indicator of renal disease is sufficiently sensitive to prevent continued damage once nephrotoxicity is detected. Polyuria, decreased urine osmolality, enzymuria, proteinuria, cylindruria, and increased fractional sodium excretion are indicative of aminoglycoside nephrotoxicity. Later, BUN and creatinine concentrations may be increased. Early changes or evidence of nephrotoxicity can be detected in 3-5 days, with more overt signs in 7-10 days. Several factors predispose to aminoglycoside nephrotoxicosis, including age (with young (especially the newborn foal) and old animals being sensitive), compromised renal function, total dose, duration of treatment, dehydration and hypovolemia, aciduria, acidosis, hypomagnesemia, severe sepsis or endotoxemia, concurrent administration of furosemide, and exposure to other potential nephrotoxins (eg, methoxyflurane, amphotericin B, cisplatinum, and perhaps some cephalosporins). In renal insufficiency, generally the interval between doses is prolonged (rather than reducing the dose) to minimize toxicity, while avoiding a negative impact on efficacy. Dosing in the morning may decrease toxicity in diurnal animals. The risk of toxicity is less in alkaline urine. Nephroactive drugs, including those that alter renal vascular response (eg, autoregulation) should be avoided or used cautiously (eg, NSAIDs, diuretics). Treatment with N-acetylcysteine should be considered. /Aminoglycosides/

VET: Aminoglycosides can cause ototoxicity, which may manifest as either auditory or vestibular dysfunction. Binding or damage to mitochondria plays a prominent role in ototoxicity. Vestibular injury leads to nystagmus, incoordination, and loss of the righting reflex. The lesion is often irreversible, although physiologic adaptation can occur. Ototoxicity is not unusual in people, but relevance to veterinary patients is not clear. Cats are particularly sensitive to the toxic vestibular effects, although occurrence at therapeutic concentrations after systemic administration is unlikely. However, aminoglycosides should not be administered topically into the ear unless the tympanic membrane is intact. Hearing impairment reflects permanent damage and loss of the hair cells in the organ of Corti. Loss of high-frequency hearing is followed by deafness, which may not be complete if sufficiently low doses or durations were used. Aminoglycosides should be avoided in working dogs that depend on hearing (eg, guide dogs). Factors increasing the risk of vestibular and cochlear damage are the same as for nephrotoxicity but also include preexisting acoustic or vestibular impairment and concurrent treatment with potentially ototoxic drugs. The ototoxic potential is greatest for gentamicin, sisomicin, and neomycin, and least for netilmicin. In people, treatment with N-acetylcysteine has deceased the risk of aminoglycoside ototoxicity. /Aminoglycosides/

For more Drug Warnings (Complete) data for Neomycin (39 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Antibiotics can broadly be classified into the following categories: aminoglycosides, beta-lactams, macrolides, and tetracyclines, of which only the tetracylines do not use ion-exchange resins in their recovery from fermentation broths. /Ion-exchange resins/

General Manufacturing Information

Neomycin is a mixture of neomycin B (119-04-0) ... and neomycin C (66-86-4) ... Neomycin B is the main component.

Analytic Laboratory Methods

Analyte: neomycin sulfate; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification) /neomycin sulfate/

Analyte: neomycin sulfate; matrix: pharmaceutical preparation (oral solution); procedure: microbial assays (cylinder-plate method or turbidimetric method) (assay purity) /neomycin sulfate/

Analyte: neomycin sulfate; matrix: pharmaceutical preparation (oral solution); procedure: thin-layer chromatography with comparison to standards (chemical identification) /neomycin sulfate/

For more Analytic Laboratory Methods (Complete) data for Neomycin (20 total), please visit the HSDB record page.

Storage Conditions

Interactions

Oral neomycin may potentiate the effects of oral anticoagulants, possibly by interfering with GI absorption or synthesis of vitamin K. Prothrombin times should be monitored in patients receiving concomitant oral aminoglycoside and oral anticoagulant therapy, and dosage of the anticoagulant should be adjusted as required.

Systemic levels of neomycin (I) and erythromycin (II) were studied in 8 patients undergoing colon surgery who received oral neomycin sulfate (Mycifradin) and erythromycin base (E-Mycin), one g tablet each, 19, 18 and 9 hr preoperatively. Twelve samples from serum, one from wound muscle and one from the intestinal wall were obtained from each patient in the 26 hr after the initial dose. Considerable variation was observed among levels. The following means were calculated: peak serum levels were 3.4 and 0.59 ug/mL, muscle levels were 1.68 and 0.23 ucg/g and intestinal wall levels were 6.4 and 12.9 ug/g for II and I respectively. Observed times to peak levels were 19 and 12 hr after the initial dose for II and I respectively. The detectable systemic concentrations that result when these agents are given orally for bowel preparation before colon surgery may contribute to the drugs' efficacy.

Although the clinical importance is unclear, oral neomycin has been reported to decrease GI absorption of digoxin, but apparently does not affect the terminal plasma half-life of digoxin. Serum digoxin concentrations should be monitored in patients receiving oral neomycin.

For more Interactions (Complete) data for Neomycin (25 total), please visit the HSDB record page.